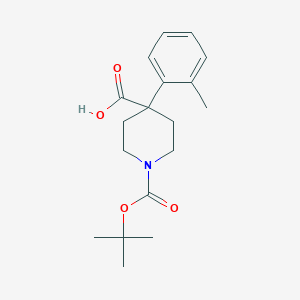
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by a phenylprop-2-en-1-yl group attached to the isoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolinone derivatives with phenylprop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol: This compound shares a similar phenylprop-2-en-1-yl group but differs in its core structure.
2-Phenylprop-2-en-1-yl derivatives: Various derivatives with different functional groups attached to the phenylprop-2-en-1-yl moiety.
Uniqueness
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920300-06-7 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
3-(2-phenylprop-2-enyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C17H15NO/c1-12(13-7-3-2-4-8-13)11-16-14-9-5-6-10-15(14)17(19)18-16/h2-10,16H,1,11H2,(H,18,19) |
InChI-Schlüssel |
OBBNBNLGRRHJPS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


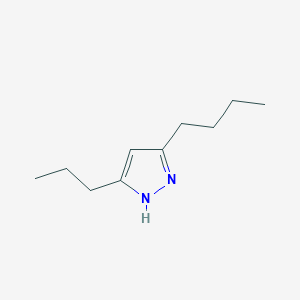
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)

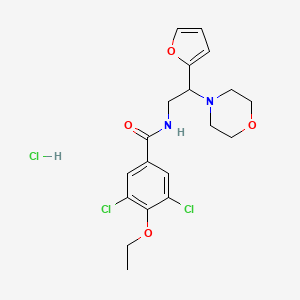
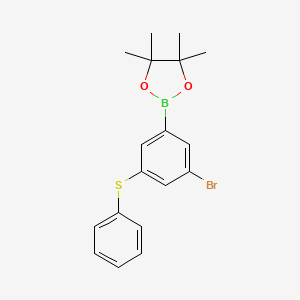
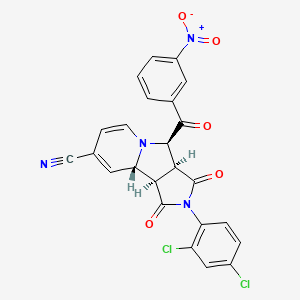
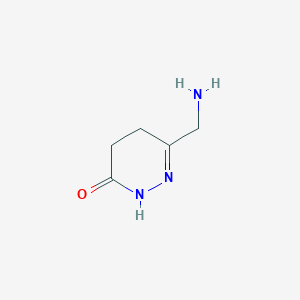
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
